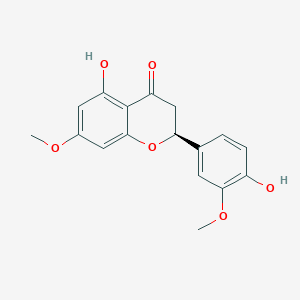

Eriodictyol 7,3'-dimethyl ether

Description

Significance of Flavonoids within Natural Product Chemistry

Flavonoids represent a vast and significant class of naturally occurring polyphenolic compounds. nih.govresearchgate.net As secondary metabolites in plants, they are responsible for a wide array of functions crucial for plant survival. wikipedia.orgresearchgate.net These functions include providing pigmentation to flowers and fruits to attract pollinators, offering protection against UV radiation, and defending against pathogens and herbivores. wikipedia.orgnumberanalytics.com The fundamental structure of flavonoids consists of a fifteen-carbon skeleton arranged in two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C), denoted as C6-C3-C6. wikipedia.orgencyclopedia.pub

The significance of flavonoids in natural product chemistry extends beyond their roles in plant biology. They are ubiquitous in the human diet, found in fruits, vegetables, grains, tea, and wine. nih.govwikipedia.org This widespread consumption has led to extensive research into their biochemical and health-promoting effects. nih.govnumberanalytics.com The scientific community has shown considerable interest in their antioxidant, anti-inflammatory, anti-mutagenic, and anti-carcinogenic properties, as well as their ability to modulate key cellular enzyme functions. nih.gov With over 8,000 distinct flavonoids identified, they remain a vital component in the development of nutraceuticals, pharmaceuticals, and cosmetics. nih.govresearchgate.netresearchgate.net

Classification and Structural Overview of Eriodictyol (B191197) 7,3'-dimethyl ether as a Flavanone (B1672756)

Flavonoids are categorized into several subclasses based on the structural variations of their heterocyclic C ring, including flavones, flavonols, flavanols, anthocyanins, isoflavones, and flavanones. wikipedia.orgnih.govmdpi.com Eriodictyol 7,3'-dimethyl ether belongs to the flavanone subclass, also known as dihydroflavones. mdpi.com A defining structural feature of flavanones is the saturation of the C2-C3 bond in the C-ring, which distinguishes them from many other flavonoid groups. mdpi.com Flavanones commonly possess hydroxyl groups at the C5 and C7 positions of the A-ring and various hydroxyl or methoxy (B1213986) substitutions on the B-ring. nih.govmdpi.com

This compound is a specific flavanone. Its chemical structure is formally named (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one. nih.gov It is a dimethylated derivative of the flavanone eriodictyol. This compound has been reported in various organisms, including Melicope durifolia and Brickellia vernicosa. nih.gov

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Formula | C17H16O6 nih.govchemfaces.com |

| CAS Number | 54352-60-2 nih.govchemfaces.com |

| PubChem CID | 14235076 nih.gov |

| Molecular Weight | 316.30 g/mol nih.gov |

| IUPAC Name | (2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one nih.gov |

Research Trajectory and Current Academic Focus on this compound

The research trajectory for this compound is centered on its isolation from natural sources and the characterization of its biological activities. It has been identified as a natural compound isolated from plants such as Blumea balsamifera and B. riparia. targetmol.com

Current academic focus is primarily on its potential as a bioactive agent. Studies have highlighted its antioxidant and antibacterial properties. targetmol.commedchemexpress.com For instance, research has identified this compound as the first flavonoid extracted from B. riparia to exhibit these specific activities. targetmol.commedchemexpress.com The investigation into naturally derived flavonoids like this compound for their biological functions is an active area of research, reflecting the broader scientific interest in natural products for potential therapeutic applications. While research on the closely related compound eriodictyol has explored neuroprotective and anti-inflammatory effects, the specific research on its 7,3'-dimethyl ether derivative is still emerging and focused on its fundamental bioactive properties. researchgate.netmdpi.com

Table 2: Summary of Research Findings on this compound

| Research Area | Key Findings | Natural Sources |

|---|---|---|

| Bioactivity | Exhibits antioxidant and antibacterial activity. targetmol.commedchemexpress.com | Blumea riparia, Blumea balsamifera targetmol.com |

| Natural Occurrence | Identified in various plant species. | Melicope durifolia, Brickellia vernicosa nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-14(23-16(17)7-10)9-3-4-11(18)15(5-9)22-2/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 |

InChI Key |

QZJVBGCZOLNWHW-AWEZNQCLSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)OC)O |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Eriodictyol 7,3 Dimethyl Ether

Natural Distribution and Plant Sources

Eriodictyol (B191197) 7,3'-dimethyl ether has been isolated from a range of botanicals, highlighting its presence across different plant families.

Identification in Blumea riparia (Syn. Blumea pubigera) as a Flavonoid Extract

Eriodictyol 7,3'-dimethyl ether is recognized as a flavonoid extract from Blumea riparia. targetmol.com This plant, belonging to the Asteraceae family, has been a source for the isolation of various flavonoids.

Isolation from Genista aspalathoides Lamk. ssp. erinaceoides (Fabaceae)

Research on the aerial parts of Genista aspalathoides Lamk. ssp. erinaceoides has led to the isolation of this compound. rjpbcs.com A phytochemical screening of this plant, a member of the Fabaceae family, revealed the presence of several classes of secondary metabolites, including flavonoids. rjpbcs.com This particular flavanone (B1672756) was isolated from the chloroform (B151607) extract of the plant and was noted as a new compound for the Genista genus. rjpbcs.comresearchgate.net

Reporting in Melicope durifolia and Brickellia vernicosa

The presence of this compound has also been documented in Melicope durifolia and Brickellia vernicosa. nih.gov

Presence in Pogostemon cablin Bentham

While research has been conducted on the chemical constituents of Pogostemon cablin, the specific identification of this compound in this plant is not detailed in the provided search results.

Isolation and Extraction Methodologies

The process of isolating this compound from its natural sources involves various laboratory techniques, with chromatography being a key method.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Chromatography)

The isolation of this compound from the chloroform extract of Genista aspalathoides was accomplished through chromatographic studies on silica gel. rjpbcs.com This technique is a standard method for separating and purifying compounds from a mixture. mdpi.com In the case of the Genista species, the dried and powdered aerial parts were subjected to extraction with a series of solvents of increasing polarity, starting with a mixture of petroleum ether, chloroform, and methanol. The resulting chloroform extract was then subjected to column chromatography on silica gel to yield the purified flavanone. rjpbcs.com The structural elucidation of the isolated compound was subsequently confirmed using spectroscopic methods, including UV, ¹H NMR, ¹³C NMR, and 2D-NMR analysis. rjpbcs.com

| Plant Source | Family | Part Used | Extraction Solvent | Isolation Method |

| Blumea riparia | Asteraceae | Not Specified | Not Specified | Flavonoid Extract |

| Genista aspalathoides Lamk. ssp. erinaceoides | Fabaceae | Aerial Parts | Chloroform | Silica Gel Chromatography |

| Melicope durifolia | Not Specified | Not Specified | Not Specified | Not Specified |

| Brickellia vernicosa | Not Specified | Not Specified | Not Specified | Not Specified |

Solvent-Based Extraction Approaches

The isolation of this compound from its natural sources typically involves solvent-based extraction methods. While specific protocols for this compound are not extensively detailed in publicly available literature, general flavonoid extraction techniques are applicable. The choice of solvent is crucial and is guided by the polarity of the target molecule. For methylated flavonoids like this compound, which are less polar than their parent hydroxylated compounds, solvents such as methanol, ethanol, and acetone, or their aqueous mixtures, are commonly employed.

The general process involves the maceration or percolation of the dried and powdered plant material with the chosen solvent. This allows the soluble compounds, including this compound, to be drawn out from the plant matrix. Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract. Further purification is often necessary and is achieved through various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to isolate the pure compound.

This compound has been reported to be present in various plant species, including Melicope durifolia, Brickellia vernicosa, and B. riparia. rsc.orgtargetmol.commedchemexpress.com The extraction from these sources would follow the general principles outlined above.

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

¹H-NMR spectra would provide information on the number and environment of protons in the molecule. Key signals would include those for the aromatic protons on the A and B rings, the characteristic protons of the C-ring of the flavanone skeleton (H-2, H-3ax, and H-3eq), and the singlets corresponding to the two methoxy (B1213986) groups at positions C-7 and C-3'.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The spectrum would show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts of the carbons would be indicative of their chemical environment, with the carbonyl carbon (C-4) appearing at a characteristic downfield shift. The signals for the two methoxy carbons would also be readily identifiable.

2D-NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the ¹H and ¹³C signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, helping to piece together the molecular structure.

A complete assignment of the NMR data is essential for confirming the precise location of the methyl ether groups on the eriodictyol backbone.

Ultraviolet-Visible (UV) Spectroscopy

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore. The UV spectrum of a flavanone typically shows two main absorption bands. For this compound, these bands are expected in the regions of 280-290 nm (Band II) and 320-330 nm (Band I). The exact absorption maxima (λmax) can be influenced by the solvent used for the analysis. The presence of a hydroxyl group at C-5 and methoxy groups can cause shifts in these absorption bands compared to the parent eriodictyol.

Mass Spectrometry Techniques (General mention)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the molecular formula of this compound (C₁₇H₁₆O₆).

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. For this compound, fragmentation patterns in both positive and negative ionization modes have been observed. In positive ion mode ([M+H]⁺), characteristic fragment ions would arise from the retro-Diels-Alder (RDA) cleavage of the C-ring, a common fragmentation pathway for flavonoids. This would result in ions corresponding to the A-ring and B-ring portions of the molecule, providing evidence for the substitution pattern on each ring. Similar diagnostic fragments are observed in the negative ion mode ([M-H]⁻). nih.gov

Biological Activities and Underlying Molecular Mechanisms of Eriodictyol 7,3 Dimethyl Ether in Vitro and in Vivo Animal Models

Antioxidant Activity and Oxidative Stress Modulation

Eriodictyol (B191197) 7,3'-dimethyl ether has demonstrated notable antioxidant properties and the ability to modulate cellular responses to oxidative stress.

In Vitro Antioxidant Properties

The antioxidant capacity of Eriodictyol 7,3'-dimethyl ether has been evaluated using various in vitro assays. These assays typically measure the compound's ability to scavenge synthetic free radicals. Two common methods used are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com In these tests, the discoloration of the radical solution indicates the scavenging capacity of the antioxidant compound. This compound has shown positive results in such assays, indicating its potential to neutralize free radicals. targetmol.commedchemexpress.commedchemexpress.com

Cellular Protection Against Oxidative Stress (e.g., HepG2 cells)

Research has shown that this compound can protect cells from damage induced by oxidative stress. researchgate.net Studies utilizing human liver cancer cells (HepG2) have demonstrated this protective effect. researchgate.net When these cells are exposed to an oxidizing agent like tert-butylhydroperoxide (t-BHP), it leads to cell death. However, pretreatment with this compound has been shown to enhance the viability of these cells, suggesting a protective role against oxidative damage. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells. frontiersin.org this compound has been found to modulate the production of ROS within cells. researchgate.net In studies with HepG2 cells, the compound has been shown to attenuate the increase in intracellular ROS levels caused by oxidative stressors. researchgate.net This modulation of ROS is a key aspect of its cellular protective effects. The generation of intracellular ROS can be measured using fluorescent probes like 2′,7′-dichlorofluorescein diacetate (DCF-DA). mdpi.comfrontiersin.org

Activation of the Nrf2/ARE Signaling Pathway

A crucial mechanism underlying the antioxidant effects of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. researchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govnih.govmdpi.com Studies have shown that this compound can induce the activity of the ARE, a key component of this protective pathway. researchgate.net This activation leads to the increased production of protective enzymes, thereby enhancing the cell's ability to counteract oxidative stress. nih.govnih.gov

Research on Potential in Food Preservation Applications

The antioxidant properties of various natural compounds have led to research into their potential use as food preservatives. Essential oils, which can contain flavonoids like this compound, are being explored as natural alternatives to synthetic preservatives in food. mdpi.com Their ability to combat oxidative processes can help in extending the shelf life of food products. Additionally, innovative and environmentally friendly solvents like liquefied dimethyl ether are being investigated for extracting oils and other bioactive compounds from food industry byproducts for various applications, including potential use in food preservation. mdpi.com

Antibacterial Activity and Anti-infective Mechanisms

In addition to its antioxidant properties, this compound has been identified as having antibacterial activity. targetmol.commedchemexpress.commedchemexpress.com It is one of the flavonoids extracted from Baccharis riparia that has shown this dual activity. targetmol.commedchemexpress.commedchemexpress.com The investigation into the anti-infective mechanisms of such natural compounds is an active area of research, with a focus on their potential to offer alternatives to conventional antibiotics. mdpi.com

Interactive Data Table: In Vitro Antioxidant and Cytoprotective Effects of this compound

| Assay | Cell Line | Stressor | Key Finding | Reference |

| ARE-luciferase activity | HepG2 | None | Increased ARE-luciferase activity | researchgate.net |

| Cell Viability (MTT assay) | HepG2 | t-BHP | Increased cell viability | researchgate.net |

| ROS Production | HepG2 | t-BHP | Attenuated ROS production | researchgate.net |

In Vitro Antibacterial Properties

This compound, a flavonoid identified in the plant Baccharis riparia, has been noted for its antibacterial activity in scientific literature. targetmol.commedchemexpress.com It is among the first flavonoids extracted from this plant species to be associated with such properties. targetmol.commedchemexpress.com

While the compound is recognized for its antibacterial potential, detailed studies providing specific data, such as the spectrum of bacteria it is effective against or its minimum inhibitory concentration (MIC) values, are not extensively documented in current research.

Table 1: Summary of In Vitro Antibacterial Properties

| Compound | Source | Reported Activity | Specific Data |

|---|

Targeting Bacterial Pathways and Anti-infection Mechanisms

Currently, there is a lack of specific research identifying the precise bacterial pathways that this compound targets. The molecular mechanisms underlying its observed antibacterial effects and its broader anti-infection capabilities have not yet been elucidated in the scientific literature.

Therapeutic Applications in Antimicrobial Research

Although this compound is acknowledged for its antibacterial properties, its specific therapeutic applications within antimicrobial research are yet to be explored. Further investigation is required to determine its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity in Cellular Models

Inhibition of Colon Cancer Cell Line Growth (e.g., CaCo-2 cells)

There is no specific scientific evidence available from the conducted research that demonstrates the inhibitory effects of this compound on the growth of colon cancer cell lines, such as CaCo-2 cells. While the parent compound, eriodictyol, has been studied for its effects on colorectal cancer cells, these findings cannot be directly attributed to its 7,3'-dimethyl ether derivative. nih.govnih.govresearchgate.net

Potential for Anti-mutagenic Protection

The potential for this compound to offer anti-mutagenic protection has not been investigated in the available scientific literature. Research into whether this compound can prevent or reduce the rate of genetic mutations is currently absent.

Methodological Approaches in Eriodictyol 7,3 Dimethyl Ether Research

In Vitro Cell Culture Models for Biological Assays

In vitro cell culture models are fundamental tools for assessing the biological effects of Eriodictyol (B191197) 7,3'-dimethyl ether at the cellular level. These models allow for controlled experiments to elucidate specific cellular responses and mechanisms of action.

One of the primary cell lines used in the study of this compound is the human liver cancer cell line, HepG2. Research has utilized HepG2 cells to investigate the cytoprotective and antioxidant properties of Eriodictyol 7,3'-dimethyl ether. In these studies, HepG2 cells are cultured and then treated with the compound to assess its impact on cellular viability and response to oxidative stress. For instance, the MTT assay is a common method employed to determine cell viability after exposure to the compound and a stress-inducing agent.

While extensive research on a wide array of cancer cell lines for this compound is not broadly available in the public domain, the use of HepG2 cells has been specifically documented. It is important to note that studies on the parent compound, eriodictyol, have shown activity against various cancer cell lines, including those from lung, breast, and colon cancers, suggesting potential avenues for future research with its dimethylated derivative. nih.govresearchgate.netnih.govnih.gov

| Cell Line | Cell Type | Assay Type | Research Focus | Key Findings |

|---|---|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | MTT assay, ARE-luciferase activity | Cytoprotection, Antioxidant pathway activation | Protects against oxidative stress-induced cell death; activates the Nrf2/ARE pathway. |

In Vivo Animal Models for Investigating Systemic Effects

Biochemical and Molecular Assays for Pathway Analysis

To dissect the molecular mechanisms underlying the biological activity of this compound, specific biochemical and molecular assays are employed. A key pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which is a critical regulator of cellular defense against oxidative stress.

A prominent assay used in this context is the ARE-luciferase reporter gene assay. In this system, HepG2 cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of the ARE promoter. When these cells are treated with a compound that activates the Nrf2 pathway, Nrf2 translocates to the nucleus and binds to the ARE, driving the expression of the luciferase reporter gene. The resulting luminescence can be measured and is directly proportional to the activation of the Nrf2 pathway.

Studies have shown that this compound can induce ARE-luciferase activity in HepG2 cells, indicating its ability to activate this protective signaling pathway. This provides a mechanistic basis for its observed cytoprotective effects against oxidative stress.

| Assay | Cell Model | Pathway Investigated | Principle | Relevance |

|---|---|---|---|---|

| Nrf2/ARE Luciferase Reporter Assay | HepG2 | Nrf2/ARE Signaling Pathway | Measures the induction of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE). | Quantifies the activation of the Nrf2 antioxidant pathway by the compound. |

Analytical Chemistry Techniques for Quantification and Purity Assessment

The accurate quantification and purity assessment of this compound are paramount for reliable and reproducible biological research. To this end, several analytical chemistry techniques are utilized.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of flavonoids like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with a pH-modifying acid like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. science.govresearchgate.netnih.govresearchgate.netmdpi.com Detection is commonly performed using a UV detector, as flavonoids have characteristic UV absorbance spectra. By comparing the peak area of the compound in a sample to a calibration curve generated from standards of known concentration, the precise quantity of this compound can be determined. This method is essential for ensuring the correct concentration of the compound is used in biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound by providing detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov For purity assessment, quantitative NMR (qNMR) can be employed. This technique involves comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known concentration. This allows for a direct and highly accurate determination of the purity of the compound without the need for a specific reference standard of the analyte itself.

Mass spectrometry is another critical technique used for the identification and confirmation of the molecular weight of this compound. nih.gov

| Technique | Purpose | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification and Purity Assessment | Retention time for identification, peak area for quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Purity Assessment | Chemical shifts and coupling constants for structure confirmation; quantitative NMR (qNMR) for purity. |

| Mass Spectrometry (MS) | Identification | Molecular weight and fragmentation patterns. |

Future Perspectives in Eriodictyol 7,3 Dimethyl Ether Research

Elucidation of Novel Biological Targets and Signaling Pathways

The future of research on Eriodictyol (B191197) 7,3'-dimethyl ether will heavily focus on identifying its precise molecular targets and the signaling pathways it modulates. While its antioxidant properties are recognized, the underlying mechanisms are not fully understood. targetmol.commedchemexpress.com A key area of investigation will be to move beyond general antioxidant activity and pinpoint specific proteins, enzymes, and receptors that interact with this compound.

For instance, studies on the related compound, eriodictyol, have shown neuroprotective effects through the activation of the Nrf2/antioxidant response element (ARE) signaling pathway. nih.gov Future studies should explore whether Eriodictyol 7,3'-dimethyl ether engages similar or distinct neuroprotective pathways. Furthermore, another related ether, Eriodictyol 5-O-methyl ether, has been shown to target STAT3 signaling in prostate cancer cells, inducing apoptosis and paraptosis. nih.gov This raises the question of whether this compound possesses similar or unique anti-cancer activities by modulating specific components of cell signaling cascades. Advanced techniques such as proteomic profiling and high-throughput screening will be instrumental in uncovering these novel interactions and understanding the compound's broader biological impact.

Exploration of Synergistic Effects with Other Bioactive Compounds

A significant avenue for future research lies in exploring the synergistic potential of this compound with other bioactive compounds. The "entourage effect," where the combined effect of compounds is greater than the sum of their individual effects, is a well-documented phenomenon in phytochemistry. Investigating how this flavonoid interacts with other natural products, such as other flavonoids, terpenoids, or alkaloids, could unlock enhanced therapeutic efficacy.

For example, research on eriodictyol has demonstrated synergistic effects with neurotrophins in promoting neurite growth. nih.gov It would be valuable to investigate whether this compound exhibits similar synergistic potential with neurotrophic factors or other neuroprotective agents. Furthermore, combination studies with existing therapeutic agents could reveal its potential to enhance the efficacy of current treatments or reduce their side effects. These investigations will require sophisticated in vitro and in vivo models to systematically evaluate the nature of these interactions, be it additive, synergistic, or antagonistic.

Advanced Synthetic and Biosynthetic Engineering Approaches for Production

To facilitate comprehensive research and potential future applications, the development of efficient and scalable production methods for this compound is crucial. Currently, its isolation from natural sources can be a limitation due to low yields and the complexity of purification.

Future research will likely focus on two main fronts: advanced chemical synthesis and biosynthetic engineering. Organic chemists may explore novel synthetic routes that are more efficient, cost-effective, and environmentally friendly than current methods. This could involve the development of new catalysts or reaction conditions to improve yield and purity.

Concurrently, the field of synthetic biology offers a promising alternative. By identifying and assembling the biosynthetic genes responsible for the production of this compound in plants, researchers could engineer microorganisms like yeast or bacteria to produce the compound through fermentation. This approach has the potential for large-scale, sustainable, and controlled production, overcoming the limitations of natural extraction.

Investigation of Metabolites and Pharmacokinetic Profiles in Animal Models

Understanding the metabolic fate and pharmacokinetic profile of this compound is a critical step in evaluating its potential as a therapeutic agent. Future in vivo studies using animal models will be essential to determine how the compound is absorbed, distributed, metabolized, and excreted (ADME).

A key focus will be the identification of its metabolites. It is likely that once ingested, this compound is transformed by metabolic enzymes into various other compounds. Identifying these metabolites is crucial, as they may possess their own biological activities, contributing to or differing from the effects of the parent compound. Techniques such as mass spectrometry will be vital in this endeavor.

Pharmacokinetic studies will provide data on the compound's bioavailability, half-life, and tissue distribution. This information is fundamental for understanding its concentration and duration of action in the body, which is a prerequisite for any further preclinical and clinical investigations. These studies will provide the foundational knowledge needed to bridge the gap between in vitro observations and potential in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Eriodictyol 7,3'-dimethyl ether from plant sources like B. riparia?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate or chloroform) followed by chromatographic separation. Column chromatography with silica gel and step gradients (e.g., petroleum ether/ethyl acetate) is commonly used. Preparative TLC or HPLC may refine purity. Structural confirmation requires spectral analysis (NMR, UV) and comparison with reference standards .

Q. How is the structural identity of this compound confirmed in novel extracts?

- Methodological Answer : Use a combination of UV spectroscopy (to detect flavonoid-specific absorption bands), 1D/2D NMR (to assign methyl groups at positions 7 and 3'), and mass spectrometry. Cross-validate with known derivatives (e.g., persicogenin or eriodictyol analogs) and reference spectral libraries .

Q. What in vitro assays are recommended for preliminary screening of its antioxidant activity?

- Methodological Answer : Employ DPPH radical scavenging, ABTS, and CUPRAC assays to quantify free radical neutralization. Compare results with positive controls (e.g., ascorbic acid). For cellular models, use oxidative stress-induced cell lines and measure ROS reduction via fluorescence probes .

Q. Which experimental designs are optimal for assessing its antimicrobial efficacy?

- Methodological Answer : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli). Include time-kill kinetics and biofilm inhibition studies. Validate results with standard antibiotics and adjust solvent controls (e.g., DMSO) to rule out interference .

Q. How should solubility and stability be managed during in vitro studies?

- Methodological Answer : Dissolve in DMSO for stock solutions (≤10 mM) and dilute in assay buffers. Store at -80°C for long-term stability. Monitor degradation via HPLC under varying pH/temperature conditions. Use light-protected vials to prevent photodegradation .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound's antioxidant effects?

- Methodological Answer : Investigate Nrf2/ARE pathway activation using luciferase reporter assays. Measure downstream antioxidant enzymes (e.g., SOD, catalase) via ELISA. Perform molecular docking to predict interactions with Keap1 or other redox-regulatory proteins .

Q. How does methylation at positions 7 and 3' influence its bioactivity compared to unmethylated analogs?

- Methodological Answer : Synthesize or isolate analogs (e.g., eriodictyol, 7,4'-dimethyl ether) and compare activities in parallel assays. Use SAR studies to correlate methylation with membrane permeability (logP measurements) and receptor binding affinity .

Q. Does this compound exhibit synergism in traditional Chinese medicine formulations?

- Methodological Answer : Test combinatorial extracts (e.g., with Arnebia euchroma or Salvia miltiorrhiza) in antimicrobial/antioxidant models. Apply Chou-Talalay synergy indices and metabolomics (LC-MS) to identify enhanced bioactive pathways .

Q. What advanced techniques quantify this compound in complex matrices?

- Methodological Answer : Use UPLC-QTOF-MS for high-resolution quantification. Validate with internal standards (e.g., deuterated analogs) and optimize extraction protocols (SPE or SLE) to minimize matrix effects in plant or plasma samples .

Q. Can computational modeling predict its pharmacokinetic properties or toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.